2-Amino-3-phenyl-5-(pyridin-4-yl)benzamide
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Overview
Description
- GSK2636771 is a potent, orally bioavailable inhibitor that selectively targets PI3Kβ (phosphoinositide 3-kinase beta). This enzyme is part of the PI3K/AKT pathway, which plays a crucial role in cell growth, survival, and metabolism.
- Unlike pan-PI3K inhibitors, GSK2636771 specifically inhibits p110β, minimizing off-target effects.
- The compound has shown promise in treating advanced solid tumors, particularly those with PTEN deficiency or PIK3CB aberrations .
Preparation Methods
- Synthetic routes for GSK2636771 have not been widely documented. it is an orally bioavailable compound, suggesting efficient synthesis.
- Industrial production methods likely involve optimizing the synthetic process for scalability and cost-effectiveness.
Chemical Reactions Analysis
- GSK2636771’s chemical reactions are not extensively reported. it likely undergoes phosphorylation and binding to the ATP-binding site of PI3Kβ.
- Common reagents and conditions for its synthesis remain proprietary.
Scientific Research Applications
Mechanism of Action
- GSK2636771 inhibits PI3Kβ, disrupting the PI3K/AKT pathway.
- By blocking PI3Kβ, it interferes with cell signaling, growth, and survival.
- Molecular targets include PI3Kβ itself, downstream AKT, and other effectors.
Comparison with Similar Compounds
- GSK2636771’s uniqueness lies in its selective inhibition of PI3Kβ.
- Similar compounds include pan-PI3K inhibitors (targeting multiple PI3K isoforms) and other pathway-specific inhibitors.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-amino-3-phenyl-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H15N3O/c19-17-15(13-4-2-1-3-5-13)10-14(11-16(17)18(20)22)12-6-8-21-9-7-12/h1-11H,19H2,(H2,20,22) |
InChI Key |
KDDJEKWJEFRYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=NC=C3)C(=O)N)N |
Origin of Product |
United States |
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